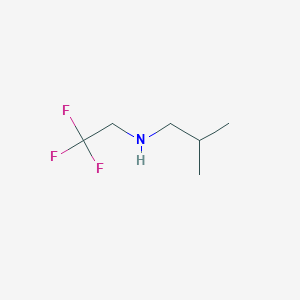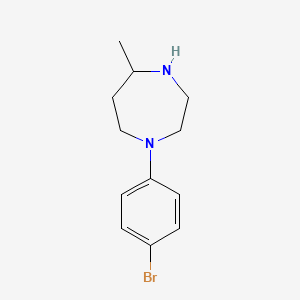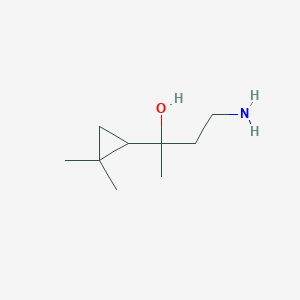![molecular formula C12H12BrF3O B13208566 (2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane is a chiral compound that features a bromomethyl group and a trifluoromethyl-substituted phenyl ring attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxolane precursor and a bromomethylating agent.
Bromomethylation: The oxolane precursor undergoes bromomethylation using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reaction pathway.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Aplicaciones Científicas De Investigación
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-2-(Chloromethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
- (2S,4R)-2-(Bromomethyl)-4-[3-(difluoromethyl)phenyl]oxolane
- (2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]tetrahydrofuran
Uniqueness
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane is unique due to the combination of its bromomethyl and trifluoromethyl groups, which confer distinct reactivity and physicochemical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H12BrF3O |
|---|---|
Peso molecular |
309.12 g/mol |
Nombre IUPAC |
(2S,4R)-2-(bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane |
InChI |
InChI=1S/C12H12BrF3O/c13-6-11-5-9(7-17-11)8-2-1-3-10(4-8)12(14,15)16/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
Clave InChI |
SUHXXDHXFTXXMC-ONGXEEELSA-N |
SMILES isomérico |
C1[C@@H](CO[C@@H]1CBr)C2=CC(=CC=C2)C(F)(F)F |
SMILES canónico |
C1C(COC1CBr)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13208491.png)
![2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13208496.png)
![3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13208498.png)
![2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile](/img/structure/B13208499.png)

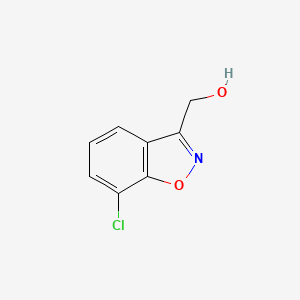
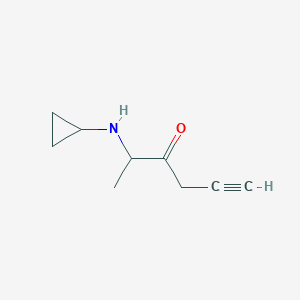
![4-[(Cyclopentyloxy)methyl]piperidine](/img/structure/B13208510.png)
![1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B13208518.png)
![N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13208530.png)
